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Compound of Interest

Compound Name: Hpk1-IN-9

Cat. No.: B15141917

In the landscape of immuno-oncology, the inhibition of Hematopoietic Progenitor Kinase 1
(HPK1) has emerged as a promising strategy to enhance anti-tumor immunity. This guide
provides a detailed comparison of two HPK1 inhibitors, Hpk1-IN-9 and NDI-101150, focusing
on their efficacy as determined by available preclinical and clinical data.

Executive Summary

NDI-101150 is a potent and highly selective, orally bioavailable small molecule inhibitor of
HPKZ1. Extensive preclinical data demonstrates its ability to activate multiple immune cell types,
leading to robust anti-tumor responses in various models. Early clinical trial results in patients
with advanced solid tumors have shown promising signs of clinical activity and a manageable
safety profile.

Information regarding Hpk1-IN-9 is limited to its description as a potent HPK1 inhibitor within
patent literature. Specific quantitative data on its biochemical or cellular potency, selectivity,
and in vivo efficacy are not publicly available, precluding a direct, data-driven head-to-head
comparison with NDI-101150 at this time.

NDI-101150: A Comprehensive Efficacy Profile

NDI-101150, developed by Nimbus Therapeutics, has been extensively characterized in a
variety of preclinical and clinical settings.

Biochemical and Cellular Potency
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NDI-101150 demonstrates potent inhibition of HPK1 at both the enzymatic and cellular levels.

Parameter Value Reference

Biochemical IC50 0.7 nM [1]

Cellular IC50 41 nM [1]
Selectivity

A key attribute of NDI-101150 is its high selectivity for HPK1 over other closely related kinases,

which is crucial for minimizing off-target effects.

Kinase Fold Selectivity vs. HPK1
GLK >400-fold
MAP4K Family Members >300-fold

Preclinical In Vivo Efficacy

In syngeneic mouse tumor models, NDI-101150 has demonstrated significant single-agent anti-

tumor activity, including complete responses and the induction of long-term immunological

memory.
Model Treatment Key Findings
) Significant tumor growth
CT26 (colorectal carcinoma) NDI-101150 o
inhibition.
) 7 out of 10 mice exhibited
EMT-6 (mammary carcinoma) NDI-101150

complete tumor regression.

EMT-6 (mammary carcinoma)

NDI-101150 followed by tumor

rechallenge

100% of mice that had a
complete response showed
complete tumor rejection upon
rechallenge, indicating immune

memory.
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Clinical Efficacy

Early results from a Phase 1/2 clinical trial (NCT05128487) in patients with advanced solid
tumors have provided initial evidence of the clinical potential of NDI-101150.

Objective .
Disease Control
Tumor Type Treatment Response Rate
Rate (DCR)
(ORR)
Renal Cell Carcinoma  NDI-101150 18% (in heavily 6501
0
(RCC) Monotherapy pretreated patients)

Hpk1-IN-9: Available Information

Hpk1-IN-9 is described as a potent inhibitor of the MAP4K family of kinases, with HPK1 being a
key target. This information is primarily derived from the patent W02021213317A1. However,
specific quantitative data regarding its efficacy, such as IC50 values or in vivo anti-tumor
activity, are not detailed in publicly accessible sources. Without this information, a direct
comparison of its potency and efficacy with NDI-101150 is not feasible.

Signaling Pathway and Experimental Workflow
HPK1 Signaling Pathway

HPK1 is a negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1
is activated and phosphorylates downstream targets, such as SLP-76, leading to the
attenuation of T-cell activation. Inhibition of HPK1 blocks this negative feedback loop, resulting
in enhanced T-cell proliferation, cytokine production, and anti-tumor activity.
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HPK1 Negative Feedback Loop in T-Cell Activation
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Caption: Simplified HPK1 signaling pathway in T-cells.

General Ex
Evaluation

perimental Workflow for HPK1 Inhibitor

The evaluation of HPK1 inhibitors typically follows a standardized workflow from initial

biochemical screening to in vivo efficacy studies.
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Typical Workflow for HPK1 Inhibitor Evaluation
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Caption: A general experimental workflow for assessing HPK1 inhibitors.

Experimental Protocols

Detailed experimental protocols for the characterization of NDI-101150 can be found in the
referenced publications. Key methodologies include:

o HPK1 Biochemical Assay: Kinase activity is typically measured using a radiometric assay
(e.g., ADP-Glo™ Kinase Assay) with recombinant HPK1 enzyme and a suitable substrate.
The IC50 is determined by measuring the concentration of the inhibitor that results in 50%
inhibition of enzyme activity.

e Cellular Phospho-SLP-76 Assay: T-cells (e.g., Jurkat cells or primary human T-cells) are
stimulated in the presence of varying concentrations of the inhibitor. The phosphorylation of
SLP-76 at Ser376 is then quantified using methods such as flow cytometry or Western
blotting.

o T-Cell Activation and Cytokine Production Assays: Primary T-cells are activated (e.g., with
anti-CD3/CD28 antibodies) in the presence of the inhibitor. Cell proliferation is measured,
and the levels of secreted cytokines (e.g., IL-2, IFN-y) in the supernatant are quantified by
ELISA or multiplex bead assays.

e Syngeneic Mouse Tumor Models: Tumor cells are implanted into immunocompetent mice.
Once tumors are established, mice are treated with the inhibitor, and tumor growth is
monitored over time. Pharmacodynamic markers, such as immune cell infiltration into the
tumor, can be assessed by flow cytometry or immunohistochemistry of tumor tissue.
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Conclusion

Based on the currently available public data, NDI-101150 is a well-characterized, potent, and
selective HPK1 inhibitor with demonstrated preclinical and emerging clinical efficacy. It
represents a promising agent for cancer immunotherapy. While Hpk1-IN-9 is also described as
a potent HPK1 inhibitor, the lack of accessible quantitative efficacy data prevents a direct and
meaningful comparison with NDI-101150. Further disclosure of experimental data for Hpk1-IN-
9 is required to enable a comprehensive head-to-head evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. cymitquimica.com [cymitquimica.com]

« To cite this document: BenchChem. [Head-to-Head Comparison: Hpk1-IN-9 and NDI-101150
in HPK1 Inhibition]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15141917#head-to-head-comparison-of-hpk1-in-9-
and-ndi-101150-efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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